![molecular formula C20H17N3O2 B4447032 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide](/img/structure/B4447032.png)
3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide
説明
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide is a chemical compound that is commonly used in scientific research. It is also known as BAY 43-9006 or Sorafenib and is classified as a multi-kinase inhibitor. Sorafenib is a potent inhibitor of various protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β.
作用機序
The mechanism of action of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib prevents the activation of downstream signaling pathways that are involved in cell proliferation, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide are primarily related to its ability to inhibit protein kinases. Sorafenib has been shown to decrease cell proliferation and induce apoptosis in cancer cells. It also inhibits angiogenesis by blocking the formation of new blood vessels. Sorafenib has been found to have minimal effects on normal cells and tissues, which makes it a promising therapeutic agent for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide in lab experiments is its specificity for protein kinases. Sorafenib has been extensively studied and has been found to be a potent inhibitor of several kinases that are involved in cancer progression. However, one of the limitations of Sorafenib is its potential toxicity and side effects. It is important to use appropriate dosages and to monitor the effects of Sorafenib in lab experiments.
将来の方向性
There are several future directions for the research on 3-(benzoylamino)-4-methyl-N-4-pyridinylbenzamide. One potential area of research is the development of new analogs of Sorafenib that have improved potency and specificity for protein kinases. Another area of research is the identification of biomarkers that can predict the response to Sorafenib treatment in cancer patients. Additionally, the combination of Sorafenib with other therapeutic agents is a promising area of research for the treatment of cancer.
科学的研究の応用
3-(Benzoylamino)-4-methyl-N-4-pyridinylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-4-ylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-7-8-16(20(25)22-17-9-11-21-12-10-17)13-18(14)23-19(24)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRSNPOIKJYWRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(phenylcarbonyl)amino]-N-(pyridin-4-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。